

ARQ-736 assay protocol troubleshooting

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Compound Focus: Arq-736

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ARQ 736 Clinical Trial Overview

The following table consolidates the design and key parameters of the completed Phase 1 study of ARQ 736 [1].

Trial Aspect	Details
NCT ID	NCT01225536
Study Status	Completed (Last update: May 2013)
Phase	Phase 1
Primary Goal	Dose escalation to determine safety, tolerability, and Recommended Phase 2 Dose (RP2D)
Study Population	24 adults with advanced solid tumors harboring BRAF and/or NRAS mutations
Intervention Model	Single group assignment
Treatment Regimen	Oral ARQ 736 twice daily (starting dose: 450 mg) in 28-day continuous cycles

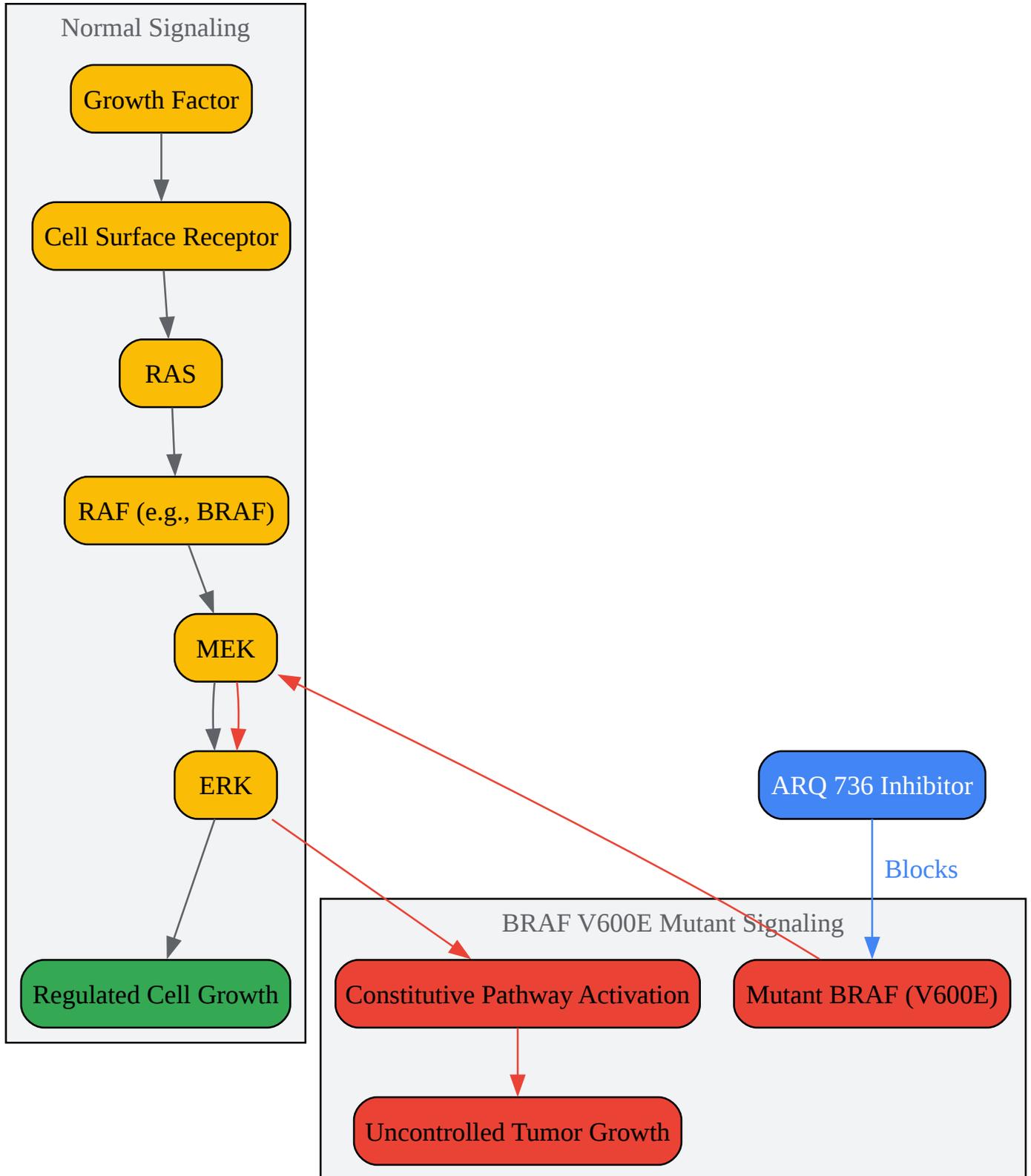
Trial Aspect	Details
Key Assessments	Safety, pharmacokinetics (PK), pharmacodynamics (PD), tumor response (CT/MRI every 8 weeks)
Key Biomarker Requirement	Positive for a BRAF and/or NRAS mutation

Scientific Context of ARQ 736

To aid your understanding, here is some scientific background on BRAF inhibitors like ARQ 736.

- **Role of BRAF:** The BRAF protein is a critical serine-threonine kinase in the MAPK signaling pathway, which regulates cell growth and division [2]. The **V600E mutation** is the most common and causes constitutive activation of the pathway, driving cancer development [3] [2].
- **ARQ 736 in Research:** ARQ 736 has been identified in scientific literature as a potent small-molecule inhibitor targeting oncogenic BRAF, holding promise for treating cancers like papillary thyroid carcinoma (PTC) [3] [2].

The diagram below illustrates the simplified signaling pathway that ARQ 736 was designed to target.



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Frequently Asked Questions

Given the lack of specific protocol details, here are answers to some anticipated questions.

- **Why aren't detailed assay protocols for ARQ 736 available?** The public data comes from a clinical trial record, which summarizes the design and outcomes of a study in human patients. The proprietary laboratory methods and analytical assays used by the sponsoring company (ArQule/Merck) to develop the drug are typically not disclosed.
- **Where can I find more technical or research-grade information?**
 - **Contact the Sponsor:** The most direct source would be the trial sponsor, **ArQule, Inc. (a subsidiary of Merck & Co.)** [1].
 - **Scientific Publications:** Search for peer-reviewed articles that may have resulted from this trial (NCT01225536) or that cite it. The "Results" section of the clinical trial record was listed as pending, so findings may have been published elsewhere [1].
 - **Patent Databases:** The Google Patents entry shows that research into BRAF inhibitors is ongoing, and patents can sometimes contain detailed experimental sections [4].

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